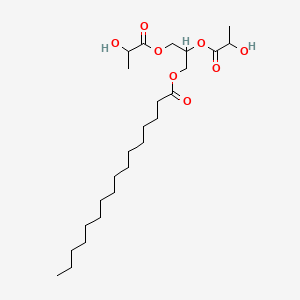

2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate

Description

Properties

CAS No. |

93980-78-0 |

|---|---|

Molecular Formula |

C25H46O8 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

2,3-bis(2-hydroxypropanoyloxy)propyl hexadecanoate |

InChI |

InChI=1S/C25H46O8/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)31-18-22(33-25(30)21(3)27)19-32-24(29)20(2)26/h20-22,26-27H,4-19H2,1-3H3 |

InChI Key |

VBXKJDLCCOSZKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)OC(=O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula : C25H46O8

- Molecular Weight : 474.63 g/mol

- CAS Number : 93980-78-0

The compound consists of a glycerol backbone esterified with palmitic acid and lactate groups.

Preparation Methods

Esterification Process

The synthesis of 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate typically begins with the esterification of glycerol. Palmitic acid reacts with glycerol under controlled conditions to form mono-, di-, and tri-palmitate derivatives.

- Reactants : Glycerol, palmitic acid, and a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Reaction Conditions :

- Temperature: 120–140°C

- Solvent: Toluene or xylene (to facilitate azeotropic removal of water)

- Outcome :

- Formation of mono-palmitate intermediate.

- Purification via distillation or recrystallization.

Lactate Esterification

The second stage involves introducing lactate groups to the glycerol backbone:

- Reactants : Lactic acid or lactoyl chloride.

- Catalyst : Pyridine or triethylamine.

- Reaction Conditions :

- Temperature: 50–70°C

- Solvent: Dichloromethane (DCM)

- Outcome :

- Formation of lactate esters at the secondary hydroxyl positions.

Protection-Deprotection Strategies

To prevent side reactions during esterification, hydroxyl groups may be protected using acetonides or silyl ethers.

- Protect glycerol hydroxyl groups using acetone and sulfuric acid to form acetonide derivatives.

- Perform esterification reactions as described above.

- Deprotect acetonides using dilute acids (e.g., HCl or acetic acid).

Final Purification

The final compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Reverse-phase columns are commonly employed for separating impurities.

Data Table: Reaction Parameters

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Palmitic Acid Esterification | Glycerol + Palmitic Acid | Sulfuric Acid | Toluene | 120–140 | ~85 |

| Lactate Ester Formation | Mono-palmitate + Lactoyl Chloride | Pyridine | DCM | 50–70 | ~75 |

| Protection-Deprotection | Glycerol + Acetone | Sulfuric Acid | None | Room Temp | ~90 |

Challenges in Synthesis

While the synthesis is straightforward in principle, challenges include:

- Side reactions leading to incomplete esterification.

- Difficulty in achieving high yields due to steric hindrance from bulky groups.

- Purity issues requiring advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo groups can be reduced to hydroxyl groups.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate has been investigated for its potential use in drug formulation and delivery systems. Its properties make it suitable for various pharmaceutical applications:

- Drug Solubilization : The compound can enhance the solubility of poorly soluble drugs, improving bioavailability. This is particularly relevant in the formulation of oral medications where solubility is a critical factor for efficacy.

- Emulsifying Agent : It serves as an emulsifier in topical formulations, ensuring uniform distribution of active ingredients. This property is vital for creams and ointments that require consistent texture and performance.

- Controlled Release Systems : Research indicates that 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate can be utilized in controlled release formulations, allowing for prolonged therapeutic effects by regulating the release rate of active compounds.

Cosmetic Applications

In the cosmetics industry, this compound is valued for its emollient properties and ability to improve skin feel:

- Moisturizers : It acts as a moisturizer in various skincare products, helping to maintain skin hydration by forming a barrier that reduces water loss.

- Stabilizer in Formulations : The compound contributes to the stability of cosmetic emulsions, preventing separation and ensuring product integrity over time.

- Anti-aging Products : Its inclusion in anti-aging formulations is attributed to its ability to enhance skin texture and provide a smooth application experience.

Food Technology Applications

Research has explored the use of 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate as a food additive:

- Food Emulsifier : It can be used as an emulsifier in food products, aiding in the mixing of oil and water phases to improve texture and mouthfeel.

- Preservative Properties : Preliminary studies suggest potential preservative effects, which could extend the shelf life of certain food products by inhibiting microbial growth.

Data Tables

| Application Area | Functionality | Examples |

|---|---|---|

| Pharmaceuticals | Drug solubilization | Oral medications |

| Emulsifying agent | Creams and ointments | |

| Controlled release systems | Sustained-release tablets | |

| Cosmetics | Moisturizer | Skincare products |

| Stabilizer in formulations | Lotions and creams | |

| Anti-aging products | Serums | |

| Food Technology | Food emulsifier | Sauces and dressings |

| Preservative properties | Packaged foods |

Case Studies

-

Pharmaceutical Formulation Study :

A study published in a peer-reviewed journal demonstrated that 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate significantly improved the solubility of a poorly soluble anti-inflammatory drug when incorporated into a microemulsion system. The results indicated increased bioavailability compared to traditional formulations. -

Cosmetic Stability Research :

In a stability study conducted on various cosmetic formulations containing this compound, researchers found that it effectively maintained emulsion stability over six months at varying temperatures, showcasing its potential as a reliable emulsifying agent in cosmetic products. -

Food Emulsification Experiment :

A recent experiment evaluated the effectiveness of 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate as an emulsifier in salad dressings. The findings revealed superior texture and stability compared to conventional emulsifiers, suggesting its viability as a food additive.

Mechanism of Action

The mechanism of action of 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction is mediated by the hydroxy and oxo groups, which can form hydrogen bonds with lipid molecules .

Comparison with Similar Compounds

Functional Insights :

- The hydroxy and ester groups in 2,3-bis(2-hydroxy-1-oxopropoxy)propyl palmitate may enhance hydrogen bonding, improving thermal stability but reducing latent heat compared to propyl palmitate .

- Encapsulation challenges could arise due to polarity mismatch with hydrophobic shells like PMMA .

2.2. Immunological Lipopeptides: Pam2Cys and Pam3Cys

Key Compounds : S-[2,3-bis(palmitoyloxy)propyl]-Cys derivatives (Pam2Cys, Pam3Cys) are Toll-like receptor 2 (TLR2) agonists .

Structural Contrast :

- Pam2Cys derivatives rely on lipidated cysteine residues for immune activation, whereas 2,3-bis(2-hydroxy-1-oxopropoxy)propyl palmitate lacks this motif, limiting direct immunological utility .

2.3. Phospholipids and Glycerides: L-α-Dipalmitoyl Phosphatidylcholine

Key Compound : L-α-Dipalmitoyl phosphatidylcholine (DPPC), a phospholipid with two palmitoyl chains .

Functional Divergence :

- DPPC’s phosphocholine head enables membrane integration, while the target compound’s hydroxy and ester groups may favor solubility in polar solvents or composite matrices .

2.4. Structural Analogs: 2,3-Bis(tetradecanoyloxy)propyl Palmitate

Key Compound: 2,3-Bis(tetradecanoyloxy)propyl palmitate (CAS 60138-13-8) .

| Property | 2,3-Bis(tetradecanoyloxy)propyl Palmitate | 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl Palmitate |

|---|---|---|

| Acyl Chain Length | C14 (tetradecanoyl) + C16 (palmitate) | C16 (palmitate) + lactic acid derivatives |

| Melting Point | Higher (longer saturated chains) | Lower (shorter, branched hydroxy groups) |

| Hydrophobicity | High | Moderate to low |

Structural Impact :

Biological Activity

2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate is a compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and its applications in food packaging. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 2,3-bis(2-hydroxy-1-oxopropoxy)propyl palmitate is characterized by its ester linkages and hydroxypropyl groups. The molecular formula is C21H42O5, indicating a relatively complex structure that contributes to its biological properties.

The compound's biological activity is primarily linked to its interaction with Toll-like receptors (TLRs), particularly TLR2. Research indicates that similar compounds can activate innate immune responses through TLR signaling pathways, leading to the secretion of pro-inflammatory cytokines and chemokines .

Key Findings:

- Immunostimulatory Effects : Compounds structurally related to 2,3-bis(2-hydroxy-1-oxopropoxy)propyl palmitate have been shown to activate TLR2 without significant toxicity in animal models .

- Structure-Activity Relationships : The activity of lipopeptides and their derivatives indicates that specific structural components are crucial for effective TLR binding and subsequent immune activation. For instance, modifications in the fatty acid chain or alterations in stereochemistry can significantly impact biological efficacy .

Biological Activity Data

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | TLR2 activation with minimal toxicity observed in murine models. | Immunostimulatory |

| Study 2 | Comparison of various lipopeptides demonstrated significant differences in cytokine release patterns. | Pro-inflammatory response |

| Study 3 | Phase I clinical trial showed well-tolerance and efficacy in cancer patients when administered intratumorally. | Potential therapeutic agent |

Case Studies

- Immunotherapy Applications : A study involving a lipopeptide similar to 2,3-bis(2-hydroxy-1-oxopropoxy)propyl palmitate demonstrated efficacy in prolonging survival among patients with inoperable pancreatic cancer when used as an intratumoral injection. The treatment was well-tolerated, suggesting a favorable safety profile for immunotherapeutic applications .

- Food Packaging Safety : Research on the migration of substances from food contact materials (FCMs) highlights concerns regarding non-intentionally added substances (NIAS), including derivatives of palmitate esters. Studies suggest that while these compounds may migrate into food products, their toxicological profiles remain under investigation .

Q & A

Q. What are the recommended synthetic routes for 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves esterification of glycerol derivatives with palmitic acid under controlled conditions. Key steps include:

- Catalyst Selection : Use lipases or acid catalysts (e.g., sulfuric acid) for regioselective esterification to ensure proper substitution at the 2- and 3-positions of glycerol .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and minimize thermal degradation .

- Purification : Employ column chromatography or recrystallization (using ethanol/water mixtures) to isolate the product from unreacted palmitic acid and monoester byproducts .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to adjust stoichiometric ratios of reactants in real time .

Q. Which spectroscopic techniques are most effective for characterizing the esterification degree and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR confirms esterification by detecting downfield shifts of glycerol’s hydroxyl protons (δ 4.1–4.3 ppm) and palmitoyl chain protons (δ 1.2–1.3 ppm). -NMR identifies carbonyl carbons (δ 173–174 ppm) and glycerol backbone carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS verifies molecular weight (expected [M+Na] at m/z ~753) and detects fragmentation patterns of ester bonds .

- FT-IR : Peaks at 1730–1750 cm (C=O stretch) and 1150–1250 cm (C-O ester linkage) confirm successful esterification .

Advanced Research Questions

Q. How does the amphiphilic nature of this compound influence its self-assembly behavior in aqueous solutions, and what parameters control vesicle formation?

Methodological Answer:

- Critical Aggregation Concentration (CAC) : Determine via pyrene fluorescence assay or surface tension measurements. Adjust CAC by modifying acyl chain length (C16 palmitate vs. shorter chains) .

- Vesicle Size and Stability : Use dynamic light scattering (DLS) to monitor particle size (typically 50–200 nm) and zeta potential to assess surface charge. Incorporate cholesterol or PEGylated lipids to enhance stability .

- Environmental Factors : Test pH (4–9) and ionic strength (0–150 mM NaCl) to evaluate assembly robustness. Acidic conditions may protonate hydroxyl groups, reducing hydration and increasing aggregation .

Q. What experimental approaches can assess its interaction with biological membranes, and how do dipole-mediated interactions affect membrane adhesion?

Methodological Answer:

- Membrane Permeability Assays : Use calcein-loaded liposomes to measure leakage kinetics upon exposure to the compound. Compare with control lipids (e.g., phosphatidylcholine) to identify dipole-driven effects .

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and quantify binding affinity (K) and kinetics (k/k) under varying dipole conditions (e.g., inverted headgroup orientation) .

- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s hydroxyl groups and membrane phospholipids to predict adhesion hotspots. Validate with fluorescence anisotropy or FRET .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?

Methodological Answer:

- Dose-Response Profiling : Perform MTT assays across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2) to identify lineage-specific toxicity thresholds .

- Membrane Composition Analysis : Use lipidomics to correlate cytotoxicity with membrane cholesterol content or phospholipid saturation levels, which may modulate compound uptake .

- Apoptosis Pathway Screening : Apply caspase-3/7 activity assays and Annexin V staining to distinguish necrotic vs. apoptotic mechanisms. Cross-reference with transcriptomic data (RNA-seq) to identify dysregulated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.